1-[Bis(2-hydroxyethyl)amino]-3-[(2-methylcyclopentyl)oxy]propan-2-OL hydrochloride
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Overview
Description
2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride is a versatile chemical compound used in various scientific research fields. Its unique properties make it valuable for applications in drug development, nanotechnology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride involves multiple steps. The starting materials typically include 2-hydroxy-3-methyl-2-cyclopentene-1-one and other reagents. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactors and continuous monitoring of reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different derivatives that can be further utilized in various applications .
Scientific Research Applications
2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies related to cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, making the compound valuable for research in drug development and other fields.
Comparison with Similar Compounds
Similar Compounds
- (2-hydroxy-3-(methacryloyloxy)propyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate)
- (((7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)azanediyl)bis(2-hydroxypropane-3,1-diyl)bis(2-methylacrylate)
Uniqueness
Compared to similar compounds, 2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride stands out due to its unique molecular structure and versatile applications. Its ability to undergo various chemical reactions and its potential in multiple research fields make it a valuable compound for scientific exploration.
Biological Activity
1-[Bis(2-hydroxyethyl)amino]-3-[(2-methylcyclopentyl)oxy]propan-2-OL hydrochloride, also known by its CAS number 1217850-11-7, is a chemical compound with diverse applications in biological and medicinal research. Its unique structure allows it to interact with various biological pathways, making it a compound of interest in pharmacological studies.
Chemical Structure and Properties
The compound features a central nitrogen atom connected to two hydroxyethyl groups and a cyclopentyl ether moiety. This structure contributes to its solubility and potential interaction with biological membranes.
Property | Value |
---|---|
Molecular Weight | 297.82 g/mol |
CAS Number | 1217850-11-7 |
IUPAC Name | This compound |
Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with cellular receptors and enzymes. Research indicates that it may influence signaling pathways related to cell survival, apoptosis, and inflammation. The compound's hydroxyl groups enhance its ability to form hydrogen bonds, facilitating interactions with protein targets.
Pharmacological Effects
This compound has been investigated for various pharmacological effects:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells.
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis induced by various stressors, potentially useful in neurodegenerative disease research.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory conditions.
Case Studies
Several studies have explored the biological effects of this compound:
-
Neuroprotection Study :
- In a study involving neuronal cell lines, treatment with the compound resulted in a significant reduction in cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
-
Inflammation Model :
- In an experimental model of inflammation, administration of the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when compared to untreated controls. This suggests its potential utility in inflammatory diseases.
-
Cell Viability Assays :
- Various assays demonstrated that the compound enhances cell viability under stress conditions, supporting its role as a protective agent against cellular damage.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Antioxidant Activity | Neuroprotective Effects | Anti-inflammatory Effects |
---|---|---|---|
1-[Bis(2-hydroxyethyl)amino]-3-(Cyclopentyl) | High | Significant | Moderate |
1-(Hydroxyethyl)-3-(Cyclohexyl) | Moderate | Low | High |
1-(Hydroxypropyl)-3-(Cyclobutyl) | Low | Moderate | Low |
Properties
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4.ClH/c1-11-3-2-4-13(11)18-10-12(17)9-14(5-7-15)6-8-16;/h11-13,15-17H,2-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHJFPHMTHTKSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1OCC(CN(CCO)CCO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.